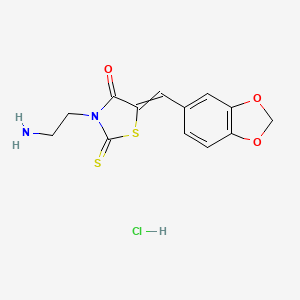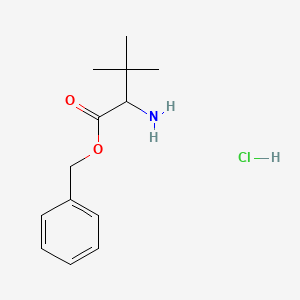![molecular formula C26H32O13 B12432251 methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo, un grupo fenilprop-2-enoil y un sistema de anillo ciclopenta[c]pirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano implica múltiples pasos, incluida la formación del sistema de anillo ciclopenta[c]pirano, la introducción de grupos hidroxilo y la unión de los grupos fenilprop-2-enoil y oxan-2-il. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, garantiza que el producto final cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano puede sufrir varias reacciones químicas, que incluyen:
Oxidación: los grupos hidroxilo pueden oxidarse para formar compuestos carbonílicos.
Reducción: el grupo fenilprop-2-enoil se puede reducir para formar el alcano correspondiente.
Sustitución: los grupos hidroxilo pueden sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción suelen implicar temperaturas controladas, atmósferas inertes y el uso de disolventes para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo fenilprop-2-enoil puede producir el alcano correspondiente.
Aplicaciones Científicas De Investigación
El 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y antioxidantes.
Medicina: se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y fenilprop-2-enoil juegan un papel crucial en su actividad biológica al interactuar con enzimas y receptores, lo que lleva a varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- El 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano se puede comparar con otros compuestos similares, como:
- Análogos del 4-carboxilato de metilo (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano con diferentes sustituyentes en el grupo fenilprop-2-enoil.
- Compuestos con sistemas de anillo ciclopenta[c]pirano similares pero diferentes grupos funcionales.
Singularidad
La singularidad del 4-carboxilato de metil (4aR,7R)-4a,7-dihidroxi-7-metil-6-[(3-fenilprop-2-enoil)oxi]-1-{[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}-1H,5H,6H,7aH-ciclopenta[c]pirano radica en su combinación específica de grupos funcionales y sistema de anillo, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C26H32O13 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/t15?,16?,18?,19?,20?,21?,23?,24?,25-,26-/m0/s1 |
Clave InChI |
YRARGBWFOYODHQ-RICVBTGPSA-N |
SMILES isomérico |
C[C@@]1(C(C[C@]2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O |
SMILES canónico |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
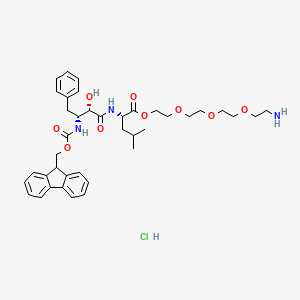
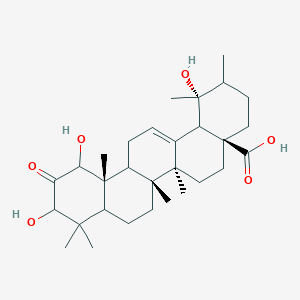
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
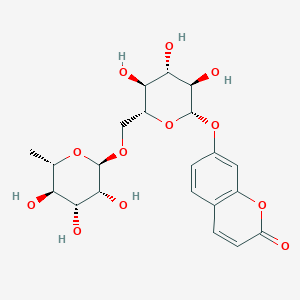
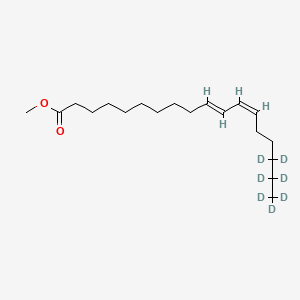


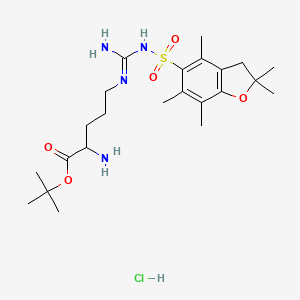
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
![Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B12432224.png)
